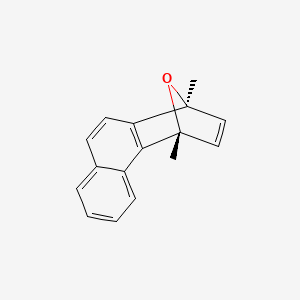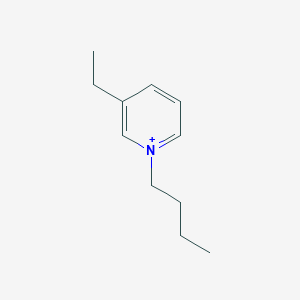
1-Butyl-3-ethylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-ethylpyridin-1-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of materials. These characteristics make them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-Butyl-3-ethylpyridin-1-ium typically involves the alkylation of pyridine with butyl and ethyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The process can be summarized as follows:
Alkylation Reaction: Pyridine is reacted with butyl bromide and ethyl bromide in the presence of potassium carbonate.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .
Analyse Des Réactions Chimiques
1-Butyl-3-ethylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the butyl or ethyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
1-Butyl-3-ethylpyridin-1-ium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Butyl-3-ethylpyridin-1-ium involves its interaction with various molecular targets. In chemical reactions, it acts as a solvent or catalyst, facilitating the interaction between reactants. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. The exact pathways involved depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
1-Butyl-3-ethylpyridin-1-ium can be compared with other ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate and 1-butyl-3-methylimidazolium nitrate. While all these compounds share similar properties, such as low volatility and high thermal stability, this compound is unique due to its specific molecular structure, which can influence its solubility and reactivity in different applications .
Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-3-methylimidazolium chloride
Conclusion
This compound is a versatile ionic liquid with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.
Propriétés
Numéro CAS |
907592-87-4 |
|---|---|
Formule moléculaire |
C11H18N+ |
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
1-butyl-3-ethylpyridin-1-ium |
InChI |
InChI=1S/C11H18N/c1-3-5-8-12-9-6-7-11(4-2)10-12/h6-7,9-10H,3-5,8H2,1-2H3/q+1 |
Clé InChI |
CMLKRBXRFRWXTB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+]1=CC=CC(=C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
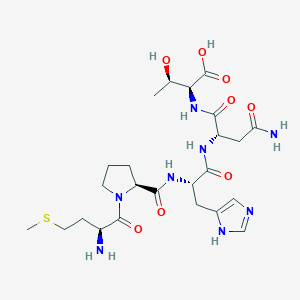
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
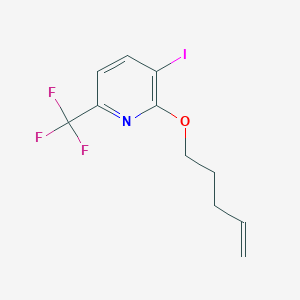
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
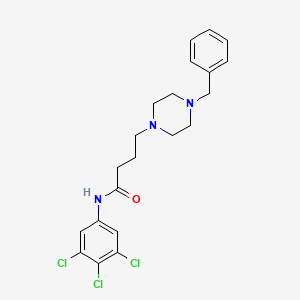
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
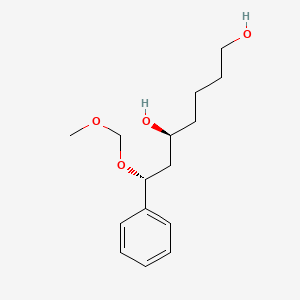
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
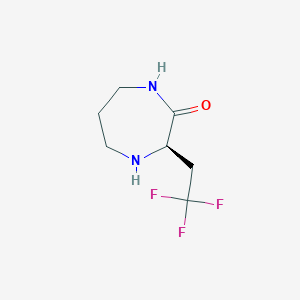

![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
